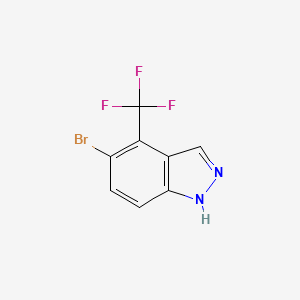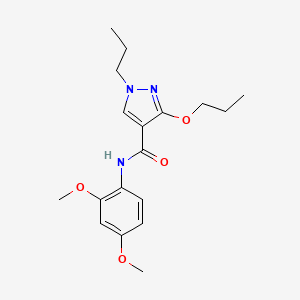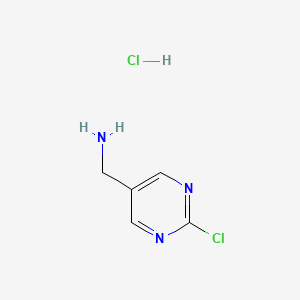
5-Bromo-4-(trifluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-4-(trifluoromethyl)-1H-indazole” are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
Regioselective Protection and Subsequent Amine Coupling Reactions
5-Bromo-4-(trifluoromethyl)-1H-indazole, a type of indazole, is notable for its use in regioselective protection and subsequent amine coupling reactions. Research indicates that indazoles can be selectively protected under specific conditions, leading to novel derivatives through Buchwald reactions. This has implications for the synthesis of complex organic compounds (Slade et al., 2009).
Biological Activity Analysis of Triazole Derivatives
1,2,4-Triazole derivatives, related to this compound, have been actively studied for their potential in drug development, plant protection, and other applications. Notably, some derivatives show significant antimicrobial activity, and their biological activity has been analyzed to explore potential antitumor, antiviral, and antibacterial applications (Bigdan, 2021).
Reaction Kinetics in Various Bromo-N-methyl-tetrazoles
Studies on the kinetics of reactions involving various bromo-N-methyl-tetrazoles have shown differential reactivity, which includes compounds like this compound. This research provides insights into the electron-releasing and attracting power of nitrogen atoms in these compounds, which is crucial for understanding their chemical behavior (Barlin, 1967).
Energetic Material Synthesis
Salts of trinitromethyl-substituted triazoles, closely related to this compound, form a new class of highly dense energetic materials. These compounds show promise in the field of explosives due to their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Antimicrobial and Anticoccidiostat Activities
Triazole derivatives, including this compound, have been explored for their antimicrobial properties. Some of these compounds have shown effectiveness against various microorganisms and also possess anticoccidiostat activities, making them valuable in the field of veterinary medicine and drug development (Bochis et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-6-4(3-13-14-6)7(5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZIZNDPJXBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)
![Ethyl 2-[1-(2,5-dichloropyridine-4-carbonyl)pyrrolidin-3-yl]-2-fluoroacetate](/img/structure/B2934376.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)

![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)